25D-NBOMe, systematically named 2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine, is a synthetic compound classified as a substituted phenethylamine and a member of the N-benzylphenethylamine (NBOMe) class of compounds. [, , , , , , ] These compounds are of significant interest in scientific research due to their potent agonist activity at the 5-HT2A receptor, a subtype of serotonin receptors found in the central nervous system. [, , , , , ] This receptor plays a crucial role in various physiological and neurological processes, making 25D-NBOMe a valuable tool for studying these systems.
The synthesis of 25D-NBOMe (hydrochloride) involves several key steps:
The molecular formula of 25D-NBOMe is , with a molar mass of approximately . The compound features a complex structure that includes methoxy groups and a phenethylamine backbone, contributing to its pharmacological properties. The three-dimensional structure can be represented using various chemical notation systems such as SMILES or InChI .
25D-NBOMe (hydrochloride) can participate in several chemical reactions:
The primary products from these reactions include quinones from oxidation, amines from reduction, and nitro or halogenated derivatives from substitution reactions.
The primary mechanism of action for 25D-NBOMe involves its binding to the serotonin 5-HT2A receptor, where it acts as a potent agonist. This interaction activates G-proteins and triggers intracellular signaling cascades such as the phospholipase C pathway. This results in the release of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG), which activate protein kinase C (PKC) and increase intracellular calcium levels. These biochemical processes contribute significantly to the hallucinogenic effects observed with this compound .
25D-NBOMe (hydrochloride) is typically encountered as a white crystalline powder. Its stability under standard storage conditions allows it to remain effective for extended periods.
The compound exhibits high potency at serotonin receptors, particularly the 5-HT2A receptor, which correlates with its hallucinogenic effects. Additionally, it has been associated with various toxicological profiles including neurotoxicity and cardiotoxicity when abused .
25D-NBOMe has several applications in scientific research:
25D-NBOMe (hydrochloride) is chemically defined as 2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride. It belongs to the N-benzylphenethylamine (NBOMe) class of synthetic psychedelics, which are characterized by a tertiary amine structure formed through the addition of a substituted benzyl group to the primary amine of 2C-X phenethylamines. Within the NBOMe series, compounds are systematically named based on their phenyl ring substituents: the "25" denotes methoxy groups at positions 2 and 5 of the phenethylamine ring, "D" signifies a methyl group at position 4, and "NBOMe" indicates the N-(2-methoxybenzyl) moiety [4] [5].
25D-NBOMe is a structural analog of the phenethylamine hallucinogen 2C-D, modified to enhance receptor affinity and potency. It acts as a high-affinity partial agonist at serotonin 5-HT2A receptors (Ki = 0.22–2.52 nM), which mediates its primary psychedelic effects [4] [9]. Among NBOMe derivatives, it exhibits intermediate lipophilicity (LogD7.4 = 1.34) compared to halogenated analogs like 25I-NBOMe (LogD7.4 = 2.32) [8].
Table 1: Comparative Profile of Select NBOMe Compounds
Compound | 4-Position Substituent | 5-HT2A Ki (nM) | Lipophilicity (LogD7.4) |
---|---|---|---|
25D-NBOMe | Methyl | 0.22–2.52 | 1.34 |
25I-NBOMe | Iodine | 0.11–0.70 | 2.32 |
25B-NBOMe | Bromine | 0.30–1.14 | 2.32 |
25C-NBOMe | Chlorine | 0.35–1.10 | 1.96 |
Data compiled from [1] [4] [5]
The NBOMe series originated from academic research aimed at developing selective 5-HT2A receptor probes. 25D-NBOMe was first synthesized in 2003 by Ralf Heim at the Free University of Berlin during structure-activity relationship (SAR) studies directed by David E. Nichols [5] [9]. Initial scientific interest focused on its utility as a pharmacological tool due to its high receptor specificity. However, by 2010, NBOMe compounds appeared on online designer drug markets, with 25D-NBOMe formally identified in forensic samples by 2012 [4] [9].
Its emergence coincided with the scheduled status of earlier psychedelics like 2C-B (1994) and LSD. Marketed under street names like "Divination" and misrepresented as LSD on blotter papers, 25D-NBOMe proliferated through online vendors exploiting regulatory delays [5] [9]. International control followed rapidly: the UK classified it as a Class A drug in 2013, China in 2015, and the US DEA imposed Schedule I restrictions via the 2013 NBOMe class-wide ban [4] [5].
25D-NBOMe is structurally derived from the phenethylamine core through sequential modifications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7